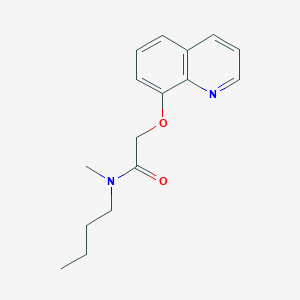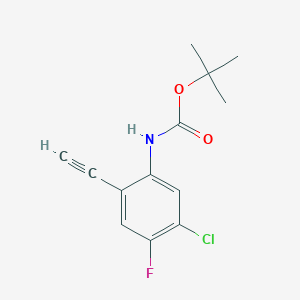
Tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate is an organic compound that belongs to the carbamate family It is characterized by the presence of a tert-butyl group, a chloro substituent, an ethynyl group, and a fluorophenyl moiety
Vorbereitungsmethoden
The synthesis of tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-ethynyl-4-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro and ethynyl groups can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, inhibiting or activating enzymatic activities, and modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate can be compared with other similar compounds, such as:
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl (4-bromo-2-chloro-5-fluorophenyl)carbamate
- Tert-butyl (5-chloro-2-fluoropyridin-4-yl)carbamate
These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical reactivity, biological activity, and potential applications
Eigenschaften
Molekularformel |
C13H13ClFNO2 |
|---|---|
Molekulargewicht |
269.70 g/mol |
IUPAC-Name |
tert-butyl N-(5-chloro-2-ethynyl-4-fluorophenyl)carbamate |
InChI |
InChI=1S/C13H13ClFNO2/c1-5-8-6-10(15)9(14)7-11(8)16-12(17)18-13(2,3)4/h1,6-7H,2-4H3,(H,16,17) |
InChI-Schlüssel |
XFSRIJUSDVIPNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C#C)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)


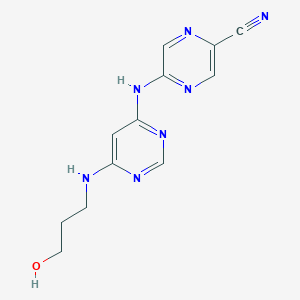

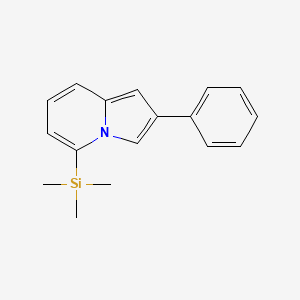
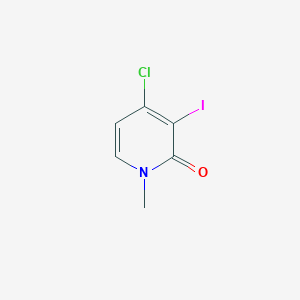

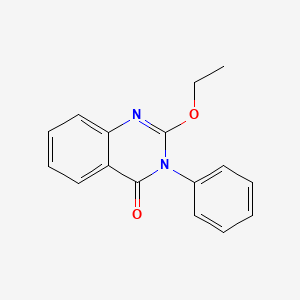

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)

![3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine](/img/structure/B11851151.png)
